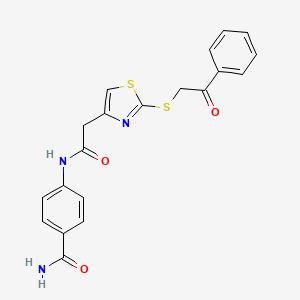

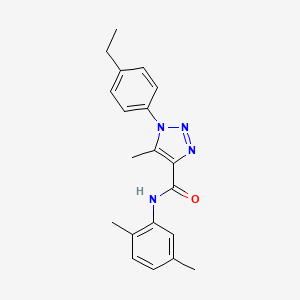

![molecular formula C20H22N4O2S2 B2507322 N'-{[1-(1,3-benzotiazol-2-il)piperidin-4-il]metil}-N-[(tiofen-2-il)metil]etanediamida CAS No. 1797591-44-6](/img/structure/B2507322.png)

N'-{[1-(1,3-benzotiazol-2-il)piperidin-4-il]metil}-N-[(tiofen-2-il)metil]etanediamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C20H22N4O2S2 and its molecular weight is 414.54. The purity is usually 95%.

BenchChem offers high-quality N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antibacteriana

El compuesto ha sido investigado por sus propiedades antibacterianas. En un estudio realizado por Gurram y Azam, sintetizaron N’- (1,3-benzotiazol-2-il)-arilamidas y evaluaron su actividad contra cepas bacterianas Gram-positivas y Gram-negativas. Notablemente, los compuestos C3, C5, C9, C13-15 y C17 exhibieron una actividad prometedora contra Staphylococcus aureus NCIM 5021, con valores de MIC que oscilan entre 19.7 y 24.2 μM. Entre estos, el compuesto C13, que contiene un anillo de tiofeno unido al grupo benzotiazol a través de un enlace amida, mostró la máxima actividad contra S. aureus NCIM 5022 (MIC = 13.0 μM) y S. aureus ATCC 43300 (MIC = 15.0 μM). Es importante destacar que C13 demostró actividad bactericida contra S. aureus ATCC 43300 después de una exposición de 24 horas .

Actividad Antituberculosa

Si bien no hay estudios específicos disponibles sobre la actividad antituberculosa de este compuesto, los recientes avances en compuestos antituberculosos basados en benzotiazol destacan el potencial de estas moléculas. Los investigadores han sintetizado varios derivados de benzotiazol y evaluado sus concentraciones inhibitorias contra Mycobacterium tuberculosis. Aunque no está directamente relacionado con nuestro compuesto, este campo subraya la importancia de explorar nuevos derivados de benzotiazol para aplicaciones antituberculosas .

Estudios Estructurales

Se han realizado estudios estructurales en compuestos relacionados. Por ejemplo, se investigaron las N- (1,3-benzotiazol-2-il)-4- (halogenobenzenosulfonil)-hidrazidas. Si bien este compuesto específico no es idéntico a nuestro objetivo, proporciona información sobre las propiedades estructurales de los derivados de benzotiazol. Tales estudios contribuyen a nuestra comprensión de las posibles aplicaciones del compuesto .

Mecanismo De Acción

Target of Action

The primary targets of this compound are currently unknown. The compound’s structure suggests potential interactions with various biological targets

Mode of Action

The compound’s structure, which includes a benzothiazol ring and a piperidin ring, suggests it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .

Análisis Bioquímico

Biochemical Properties

N’-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, it binds to specific proteins, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Cellular Effects

The effects of N’-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinase enzymes. It can modulate gene expression by acting on transcription factors, leading to changes in cellular metabolism and function. For instance, it has been noted to affect the expression of genes involved in oxidative stress responses and apoptosis .

Molecular Mechanism

At the molecular level, N’-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has been shown to inhibit certain proteases, thereby affecting protein degradation pathways. Additionally, it can alter gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, but it may degrade under extreme pH or temperature conditions. Long-term exposure to this compound in vitro has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of N’-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide vary with different dosages in animal models. At low doses, it has been observed to have therapeutic effects, such as reducing inflammation and oxidative stress. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where the compound’s beneficial effects plateau, and adverse effects become more pronounced .

Metabolic Pathways

N’-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, influencing the metabolism of other compounds. This interaction can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s metabolism itself involves oxidation and conjugation reactions, leading to the formation of various metabolites .

Transport and Distribution

Within cells and tissues, N’-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound has been shown to accumulate in the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of N’-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it has been observed to localize in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Additionally, its presence in the mitochondria affects cellular respiration and energy production .

Propiedades

IUPAC Name |

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S2/c25-18(19(26)22-13-15-4-3-11-27-15)21-12-14-7-9-24(10-8-14)20-23-16-5-1-2-6-17(16)28-20/h1-6,11,14H,7-10,12-13H2,(H,21,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNAIHUJEXICAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

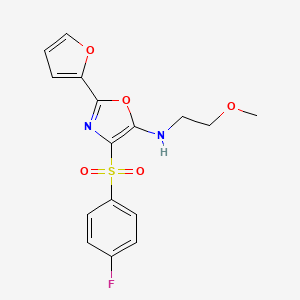

![2-({1-[(4-Fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B2507239.png)

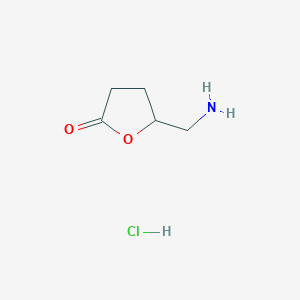

![N-Methyl-N-[2-oxo-2-[[1-[3-(trifluoromethyl)phenyl]cyclobutyl]amino]ethyl]prop-2-enamide](/img/structure/B2507240.png)

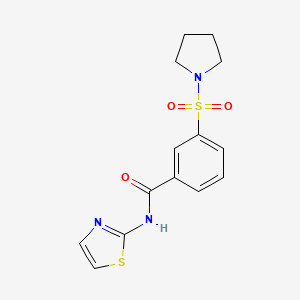

![5-(5-Chloro-2-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2507245.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2507249.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2507259.png)

![3-chloro-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}benzamide](/img/structure/B2507260.png)